![molecular formula C4H9F3O3SSi B143126 Trimethylsilyl trifluoromethanesulfonate CAS No. 27607-77-8](/img/structure/B143126.png)
Trimethylsilyl trifluoromethanesulfonate
Overview
Description
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an organosilicon compound with the formula (CH3)3SiO3SCF3 . It is a colorless moisture-sensitive liquid . It is mainly used to activate ketones and aldehydes in organic synthesis . It is also used to prepare powerful Lewis acid, difluoroboron triflate etherate in acetonitrile solvent .
Synthesis Analysis
TMSOTf can be synthesized using trifluoromethanesulfonic acid and trimethylchlorosilane as main raw materials and n-heptane as a solvent . The synthesis method is simple and convenient with mild synthesis conditions .Molecular Structure Analysis
The molecular formula of TMSOTf is C4H9F3O3SSi . Its average mass is 222.258 Da and its monoisotopic mass is 221.999374 Da .Chemical Reactions Analysis
TMSOTf is used in a Dieckmann-like cyclization of ester-imides and diesters . It is also used in the conversion of carbonyl compounds to their enol ethers . Additionally, it is used in the synthesis of 1,2-trans-glycosides .Physical And Chemical Properties Analysis
TMSOTf is a colorless liquid with a density of 1.225 g/mL . It has a boiling point of 140 °C . The refractive index n20/D is 1.36 .Scientific Research Applications
Preparation of Powerful Lewis Acid
Trimethylsilyl trifluoromethanesulfonate is used to prepare a powerful Lewis acid, difluoroboron triflate etherate, in an acetonitrile solvent . This Lewis acid can be used in various chemical reactions, including catalysis and synthesis of complex organic molecules.
Dieckmann-like Cyclization
This compound serves as a reagent in a Dieckmann-like cyclization of ester-imides and diesters . The Dieckmann condensation is a method used in organic chemistry to form ring structures. The use of Trimethylsilyl trifluoromethanesulfonate in this process can lead to the formation of cyclic compounds with high efficiency.
Conversion of Carbonyl Compounds
Trimethylsilyl trifluoromethanesulfonate is used in the conversion of carbonyl compounds to their enol ethers . Enol ethers are important intermediates in organic synthesis and can be used to produce a variety of other compounds.
Chemical Glycosylation Reactions
This compound is employed for chemical glycosylation reactions . Glycosylation is a critical reaction in the synthesis of many bioactive compounds, including antibiotics and anticancer drugs.
Organic Synthesis
Its reactivity is similar to trimethylsilyl chloride and is also involved in organic synthesis . This makes it a versatile reagent in the field of organic chemistry, where it can be used in a variety of reactions to synthesize complex organic molecules.
Copper-Catalyzed Asymmetric Allylic Alkylation
Trimethylsilyl trifluoromethanesulfonate has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand . This reaction is a powerful tool for the enantioselective construction of carbon-carbon bonds, a key step in the synthesis of many pharmaceuticals and natural products.
Mechanism of Action
Target of Action
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an organosilicon compound . Its primary targets are ketones and aldehydes in organic synthesis . It is used to activate these compounds, enabling them to undergo further reactions .
Mode of Action
TMSOTf is highly electrophilic, making it more reactive than trimethylsilyl chloride . It is sensitive to hydrolysis, and its interaction with its targets often involves the replacement of a hydrogen atom with a trimethylsilyl group . For example, in the presence of an alcohol and a base such as triethylamine, TMSOTf can convert the alcohol into a silyl ether .
Biochemical Pathways
TMSOTf is involved in various biochemical pathways. One of its common uses is for the preparation of silyl enol ethers . It can also be used to install tert-alkyl groups on phosphine . Furthermore, it is a useful reagent for replacing metal-halogen bonds with a covalent M-O (SO2CF3) bond .
Pharmacokinetics
It’s worth noting that tmsotf is a colorless, moisture-sensitive liquid with a boiling point of 140 °C and a density of 1.225 g/mL .
Result of Action
The action of TMSOTf results in the formation of new compounds. For instance, it can convert alcohols into silyl ethers , or it can be used in the synthesis of silyl enol ethers from esters of α-diazoacetoacetic acid . It can also activate benzyl and allyl ethers for the alkylation of sulfides .
Action Environment
The action of TMSOTf is influenced by environmental factors. It is a moisture-sensitive compound, meaning it can react with water in the environment . This sensitivity can affect its stability and efficacy. It is also sensitive to heat, as indicated by its boiling point . Therefore, it should be stored and used under controlled conditions to maintain its reactivity and effectiveness.
Safety and Hazards
Future Directions
TMSOTf has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand . It can be used as a silylating agent for the synthesis of trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid .
properties
IUPAC Name |
trimethylsilyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLMFQEYACZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067325 | |
Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl trifluoromethanesulfonate | |
CAS RN |
27607-77-8 | |
Record name | Trimethylsilyl triflate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27607-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl triflate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027607778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLSILYL TRIFLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84V0CBH9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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